Product packaging for Phosphorus-32(Cat. No.:CAS No. 14596-37-3)

Phosphorus-32

Cat. No.: B080044
CAS No.: 14596-37-3
M. Wt: 34.998 g/mol
InChI Key: XYFCBTPGUUZFHI-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorus-32 (P-32) is a radioactive isotope of phosphorus with a half-life of 14.3 days . It decays to sulfur-32 by emitting beta particles with a maximum energy of 1.71 MeV, which have an average tissue penetration of 3.2 mm and a maximum range of about 20 feet in air . This decay releases a substantial 1.711 MeV of energy, resulting in a high specific activity of 10.590 EBq/kg (286.22 kCi/g) . In research, P-32 is invaluable for its ability to trace phosphorylated molecules and label nucleic acids due to its near-identical chemical properties to stable phosphorus . Key applications include tracing metabolic pathways in pulse-chase experiments, and radioactively labeling DNA and RNA for detection in Southern and Northern blot analyses . The 32P-postlabeling assay is a highly sensitive method for detecting bulky DNA adducts, with a limit of detection of one adduct per 10^9 to 10^10 nucleotides, which is crucial for studying environmental carcinogen exposure . Furthermore, its mechanism of action involves direct incorporation into nascent DNA chains, causing double-stranded DNA breaks and inducing tumor cell death, highlighting its potential in oncology research . Safety is paramount when handling P-32. It presents significant risks for external exposure to skin, especially hands, and can produce Bremsstrahlung radiation . Proper shielding with Plexiglas (at least 3/8 inch thick) is required, and monitoring with a beta-sensitive Geiger counter is essential . This product is For Research Use Only and is not approved for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3P B080044 Phosphorus-32 CAS No. 14596-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14596-37-3

Molecular Formula

H3P

Molecular Weight

34.998 g/mol

IUPAC Name

phosphane

InChI

InChI=1S/H3P/h1H3/i1+1

InChI Key

XYFCBTPGUUZFHI-OUBTZVSYSA-N

SMILES

P

Isomeric SMILES

[32PH3]

Canonical SMILES

P

Other CAS No.

14596-37-3

Synonyms

32P radioisotope
P-32 radioisotope
Phosphorus-32

Origin of Product

United States

Synthesis and Preparation of Phosphorus 32 for Research

Nuclear Reaction Pathways for Isotope Production

The generation of Phosphorus-32 for research applications predominantly relies on two principal nuclear reactions conducted within nuclear reactors. chemlin.orgresearchgate.net These pathways involve the neutron irradiation of stable isotopes of either phosphorus or sulfur. researchgate.net

One common method for producing ³²P is through the neutron capture reaction involving the stable isotope Phosphorus-31 (³¹P), which is the only naturally occurring isotope of phosphorus. wikipedia.orgresearchgate.net This process, denoted as ³¹P(n,γ)³²P, involves irradiating a target of red phosphorus with thermal neutrons in a nuclear reactor. researchgate.netresearchgate.net The ³¹P nucleus captures a neutron and emits a gamma ray (γ), transforming into ³²P.

While this production route is straightforward and uses an inexpensive target material, it typically results in a product with lower specific activity. researchgate.netresearchgate.net This is because the product, ³²P, is chemically identical to the target, ³¹P, making separation impossible. The final product is therefore a mixture of radioactive ³²P and a much larger amount of stable ³¹P. In one production example, the irradiation of 0.35 grams of red phosphorus for 60 days at a fast neutron flux of approximately 7.5 x 10¹³ n cm⁻² s⁻¹ yielded 75 GBq of ³²P with a specific activity of 7 GBq/mol⁻¹. researchgate.netresearchgate.net

The preferred method for producing high specific activity, carrier-free ³²P is the irradiation of a sulfur target with fast neutrons. researchgate.net The nuclear reaction, ³²S(n,p)³²P, involves a Sulfur-32 (B83152) nucleus capturing a neutron and emitting a proton (p). wikipedia.org This transmutation changes the element from sulfur to phosphorus.

The key advantage of this method is that the resulting ³²P is a different element from the sulfur target, which allows for their chemical separation. researchgate.netresearchgate.net This separation yields a "carrier-free" product, meaning the ³²P is not contaminated with stable isotopes of phosphorus, resulting in a much higher specific activity. stackexchange.comechemi.com For instance, irradiating 250 grams of elemental sulfur for 60 days at a fast neutron flux of about 8 x 10¹¹ n cm⁻² s⁻¹ can produce approximately 150 GBq of ³²P with a very high specific activity of 200 TBq/mmole. researchgate.netresearchgate.net Although the nuclear cross-section for this reaction is lower than for the ³¹P(n,γ)³²P route, the ability to produce a high specific activity product makes it highly valuable for many research applications. researchgate.net

Table 1: Comparison of this compound Production Pathways

Feature ³¹P(n,γ)³²P Reaction ³²S(n,p)³²P Reaction
Target Material Red Phosphorus (³¹P) Elemental Sulfur (³²S)
Neutron Type Thermal Neutrons Fast Neutrons stackexchange.com
Product ³²P ³²P
Specific Activity Lower (e.g., 7 GBq/mol⁻¹) researchgate.netresearchgate.net High / Carrier-Free (e.g., 200 TBq/mmole) researchgate.netresearchgate.net
Chemical Separation Not possible (product is isotopic with target) Possible (product is a different element than target) researchgate.net
Advantages Straightforward, inexpensive target researchgate.net High specific activity, carrier-free product researchgate.netresearchgate.net

| Disadvantages | Low specific activity product researchgate.net | Requires elaborate chemical processing researchgate.netresearchgate.net |

Methodologies for Radiochemical Separation and Purification

Following irradiation, the newly synthesized ³²P must be separated from the bulk target material and purified to remove any contaminants. The choice of method depends on the production pathway used. For the ³²S(n,p)³²P reaction, which requires separation of phosphorus from sulfur, specific techniques are employed. researchgate.net

Dry distillation is a common and effective method for separating ³²P from irradiated elemental sulfur targets. researchgate.netresearchgate.net This technique leverages the significant difference in volatility between sulfur and phosphorus. Sulfur is easily sublimated at elevated temperatures, while the phosphorus produced remains as a non-volatile residue. researchgate.netresearchgate.net

The process typically involves heating the irradiated sulfur target in a distillation apparatus, often a quartz or Pyrex container, to a temperature around 440-444 °C under a nitrogen atmosphere. researchgate.netresearchgate.net The sulfur vaporizes and is collected in a cooled condensation zone, leaving the radioactive ³²P adhered to the walls of the distillation chamber. researchgate.netscribd.comgoogle.com After the distillation is complete and the apparatus has cooled, the ³²P residue is recovered by dissolving it in a dilute acid solution, such as 0.1 N hydrochloric acid, to produce a solution of labeled phosphoric acid (H₃³²PO₄). researchgate.netresearchgate.net This method is advantageous as it avoids the need for additional chemical reagents to separate the bulk materials. researchgate.net

After the initial separation from the sulfur target, the ³²P solution often undergoes further purification to remove any remaining chemical or radionuclidic impurities. researchgate.net Ion exchange chromatography is a crucial step in this process. nih.govresearchgate.net

The acidic solution containing the ³²P is passed through a cation exchange resin column, such as AG50 WX8. researchgate.net This resin captures cationic impurities (positively charged ions) that may have been introduced from the target material or the processing equipment. researchgate.netdtic.mil The desired ³²P, which is in the form of the negatively charged phosphate (B84403) anion (³²PO₄³⁻), does not bind to the cation exchange resin and passes through the column in the eluate. researchgate.netunc.edu This step effectively purifies the final product, ensuring it is of high radiochemical and radionuclide purity, suitable for sensitive research applications. researchgate.net

Preparation of Labeled Precursors and Compounds for Research

A primary use of high-purity this compound is in the preparation of radiolabeled compounds that serve as tracers in biochemical and molecular biology research. wikipedia.org Because phosphorus is a fundamental component of many essential biomolecules, ³²P can be readily incorporated to track their metabolic fate and function. wikipedia.orgumich.edu

The most common form used for labeling is ³²P-orthophosphate (³²Pi). revvity.com In cell-based assays, cultures are often incubated in phosphate-free media supplemented with ³²P-orthophosphate, which the cells then utilize in their natural metabolic pathways. revvity.com This allows for the in-vivo labeling of a wide range of phosphorylated molecules.

A key application is the labeling of nucleotides, such as adenosine (B11128) triphosphate (ATP). The ³²P can be incorporated at the alpha, beta, or gamma phosphate position of the ATP molecule. For example, ³²P-labeled ATP is a crucial reagent for studying protein kinases and for labeling the 5' ends of DNA and RNA. Furthermore, labeled precursors like α-[³²P]-ATP can be used in enzymatic syntheses to create other labeled compounds, such as α-[³²P]-labeled adenosine diphosphate (B83284) (ADP). nih.gov The ability to radioactively label DNA and RNA with ³²P is fundamental to techniques like Southern and Northern blotting, where labeled nucleic acid probes are used to detect specific sequences. wikipedia.org

Table 2: Mentioned Compound Names

Compound Name Chemical Formula / Abbreviation
Phosphorus-31 ³¹P
This compound ³²P
Sulfur-32 ³²S
Red Phosphorus P
Elemental Sulfur S
Gamma Ray γ
Proton p
Neutron n
Hydrochloric Acid HCl
Phosphoric Acid H₃PO₄
Phosphate PO₄³⁻
Orthophosphate Pi
Adenosine Triphosphate ATP

Synthesis of [³²P]Orthophosphate (³²Pi)

The foundational material for most ³²P-labeled compounds is carrier-free [³²P]orthophosphate (H₃³²PO₄), often denoted as ³²Pi. revvity.comclinisciences.com "Carrier-free" signifies that the preparation consists almost entirely of the radioactive isotope, with negligible amounts of its stable counterpart, phosphorus-31, leading to very high specific activity. revvity.com The production of ³²P is typically achieved in a nuclear reactor.

The most common method for producing high-purity, carrier-free ³²P is through the neutron irradiation of a stable sulfur-32 (³²S) target. stackexchange.comresearchgate.net This process induces a nuclear reaction, ³²S(n,p)³²P, where a neutron (n) bombards the sulfur nucleus, causing the ejection of a proton (p). researchgate.netscribd.com This transmutation changes the element from sulfur to phosphorus while maintaining the same mass number of 32. stackexchange.com

Key Nuclear Reactions for ³²P Production:

Target IsotopeNuclear ReactionProduct Isotope
Sulfur-32 (³²S)(n,p)This compound (³²P)
Phosphorus-31 (³¹P)(n,γ)This compound (³²P)
Chlorine-35 (³⁵Cl)(n,α)This compound (³²P)

Table generated from data found in sources stackexchange.comchemlin.org.

The ³²S(n,p)³²P reaction is favored for producing carrier-free ³²P because the target and product are different elements, facilitating their chemical separation. researchgate.net After irradiation, the elemental sulfur target contains the newly formed ³²P. Various methods are employed to separate the ³²P, including distillation and solvent extraction. researchgate.netscribd.comosti.gov One common procedure involves the dry distillation of the irradiated sulfur; the ³²P remains in the distillation vessel and is subsequently washed out with a dilute acid, yielding a solution of [³²P]orthophosphoric acid. scribd.comresearchgate.net Further purification using techniques like ion-exchange chromatography may be performed to ensure high radiochemical purity, which is critical for subsequent labeling reactions. osti.gov

Preparation of [³²P]Phosphorus Oxychloride and Phosphate Esters

[³²P]Phosphorus oxychloride (³²POCl₃) is a key intermediate for synthesizing various ³²P-labeled organic phosphorus compounds, particularly phosphate esters. chemicalbook.com The synthesis of unlabeled phosphorus oxychloride is well-established and typically involves the oxidation of phosphorus trichloride (B1173362) (PCl₃). chemicalbook.comprepchem.comwikipedia.org

Common Synthesis Routes for Phosphorus Oxychloride:

Reactants Reaction
Phosphorus trichloride + Oxygen 2 PCl₃ + O₂ → 2 POCl₃
Phosphorus trichloride + Potassium chlorate 3 PCl₃ + KClO₃ → 3 POCl₃ + KCl

Table generated from data found in sources prepchem.comwikipedia.orgwikipedia.org.

To prepare the radiolabeled version, [³²P]POCl₃, the synthesis would start with ³²P-labeled phosphorus trichloride or another suitable ³²P-containing precursor. For example, reacting [³²P]orthophosphoric acid with chlorine gas over a reducing agent like charcoal can produce [³²P]POCl₃. google.com

Once synthesized, [³²P]phosphorus oxychloride serves as a phosphorylating agent. It readily reacts with alcohols (ROH) and phenols (ArOH) to produce the corresponding ³²P-labeled phosphate esters, releasing hydrogen chloride (HCl) as a byproduct. chemicalbook.comwikipedia.org This reaction is fundamental for creating radiolabeled substrates for various biochemical assays.

General Reaction for Phosphate Ester Synthesis: ³²POCl₃ + 3 ROH → ³²PO(OR)₃ + 3 HCl

This reaction is often conducted in the presence of a base like pyridine (B92270) to neutralize the HCl formed. chemicalbook.com The resulting [³²P]phosphate esters are crucial for studying enzymes such as kinases, phosphatases, and phospholipases.

Generation of High Specific Activity Radiolabeled Nucleotides

Radiolabeled nucleotides, particularly nucleoside triphosphates (NTPs and dNTPs), are indispensable tools in molecular biology for applications like DNA sequencing, probe labeling, and kinase assays. frontiersin.orgnih.gov The generation of these molecules with high specific activity is paramount for achieving high sensitivity in these experiments. thermofisher.com Enzymatic methods are predominantly used for these syntheses due to their high specificity and efficiency. frontiersin.orgmdpi.com

Synthesis of [γ-³²P]ATP: The most common method for labeling the terminal (gamma) phosphate of ATP involves the use of [³²P]orthophosphate as the starting material. A series of coupled enzymatic reactions are used to transfer the ³²P label to ADP to form [γ-³²P]ATP. google.com This process can be highly efficient, with reports of over 95% incorporation of the initial ³²Pi into ATP. google.com The resulting [γ-³²P]ATP can achieve specific activities of approximately 4000 Ci/mmol or higher. google.com

Enzymatic Synthesis of [α-³²P]Nucleoside Triphosphates: Labeling the alpha phosphate (the one directly attached to the ribose sugar) is also crucial, particularly for generating radiolabeled DNA or RNA probes where the alpha phosphate becomes part of the nucleic acid backbone. The preparation of [α-³²P]nucleoside triphosphates can also be achieved enzymatically. One strategy uses [γ-³²P]ATP as the phosphate donor to phosphorylate a 3'-nucleoside monophosphate using polynucleotide kinase. Subsequent enzymatic steps convert this intermediate into the desired [5'-α-³²P]nucleoside triphosphate. google.com

Factors Influencing Specific Activity: The specific activity of the final radiolabeled nucleotide is a critical parameter that determines the sensitivity of an assay. thermofisher.com Several factors are controlled to maximize this value:

Starting Material: Using carrier-free [³²P]orthophosphate is essential. revvity.com

Enzyme Concentration: The concentration and activity of the kinases used in the synthesis must be optimized. moravek.com

Substrate Concentration: The concentration of the "limiting" nucleotide (the one being labeled) should be kept low to maximize the proportion of radiolabeled molecules. thermofisher.com

Reaction Volume: Keeping the reaction volume small helps to maintain high concentrations of the radiolabeled precursor. thermofisher.com

By carefully controlling these parameters, researchers can produce nucleotides with specific activities ranging from 800 Ci/mmol to over 6000 Ci/mmol, enabling highly sensitive detection in a wide range of biological experiments. thermofisher.com

Interactive Data Table: Specific Activities of ³²P-Labeled Nucleotides

Labeled Nucleotide Typical Specific Activity (Ci/mmol) Primary Application
[γ-³²P]ATP 3000 - 7000 Kinase assays, 5' end-labeling of DNA/RNA
[α-³²P]dCTP 800 - 6000 DNA probe synthesis (e.g., random priming, nick translation)

Radiolabeling Methodologies and Applications in Molecular and Cell Biology Research

Nucleic Acid Radiolabeling Techniques

The ability to introduce a radioactive tag into nucleic acids has revolutionized the study of their structure, synthesis, and function. Phosphorus-32 is a commonly used isotope for this purpose, allowing researchers to track DNA and RNA molecules through complex biological processes. vaia.comvaia.com

DNA and RNA Labeling Strategies

The phosphate (B84403) groups in the backbone of DNA and RNA provide a convenient site for radiolabeling with ³²P. wikipedia.org This allows for the sensitive detection of these molecules in various experimental contexts.

Oligonucleotides can be radiolabeled with ³²P both within living cells (in vivo) and in a controlled laboratory environment (in vitro).

In vivo labeling involves introducing ³²P-containing compounds into cells, where they are incorporated into newly synthesized nucleic acids. vaia.com This method is particularly useful for studying nucleic acid synthesis and turnover within a biological system. For instance, hamster cells exposed to ³²P have been shown to incorporate the radioisotope into endogenous oligonucleotides, which can then be isolated and analyzed. pnas.org

In vitro labeling offers more control over the labeling process and is widely used to prepare radioactive probes for various molecular assays. harvard.edu Common in vitro methods include:

5'-End Labeling: This technique utilizes T4 polynucleotide kinase to transfer the gamma-phosphate from [γ-³²P]ATP to the 5'-hydroxyl terminus of a DNA or RNA oligonucleotide. nih.govatdbio.com This method is ideal for generating probes for DNA footprinting and other applications where a single labeled end is required. nih.govnih.gov

3'-End Labeling: While less common, methods exist to attach a ³²P-phosphate to the 3' end of a DNA oligonucleotide. nih.gov This can be achieved using enzymes like T4 RNA ligase 2 in a multi-step process. nih.gov

Random Primer Labeling: This method generates highly radioactive probes by using random oligonucleotides (typically 9-mers) to prime DNA synthesis by the Klenow fragment of E. coli DNA polymerase I in the presence of a [α-³²P]dNTP, such as [α-³²P]dCTP. takarabio.comnih.gov This technique is efficient for labeling small amounts of DNA to high specific activity. takarabio.com

Internal Labeling: A method for internally labeling L-deoxyoligonucleotides, known as Spiegelmers, has been developed. nih.gov This involves the enzymatic phosphorylation of an oligonucleotide fragment with [γ-³²P]ATP, followed by chemical ligation to another fragment, resulting in a full-length molecule with an internal ³²P-labeled phosphodiester bond. nih.gov

Labeling MethodDescriptionKey Enzyme(s)
5'-End Labeling Transfers a ³²P-phosphate from [γ-³²P]ATP to the 5' end of a nucleic acid. nih.govatdbio.comT4 Polynucleotide Kinase nih.govatdbio.com
3'-End Labeling Attaches a ³²P-phosphate to the 3' end of a DNA oligonucleotide. nih.govT4 RNA Ligase 2 nih.gov
Random Primer Labeling Synthesizes a labeled DNA strand using random primers and a ³²P-labeled dNTP. takarabio.comKlenow Fragment of DNA Polymerase I takarabio.com
Internal Labeling Creates an internal ³²P-phosphodiester bond within an oligonucleotide. nih.govT4 Polynucleotide Kinase, Chemical Ligation nih.gov

³²P-labeled probes are extensively used in Southern and Northern blotting, techniques that detect specific DNA and RNA sequences, respectively. wikipedia.org

In Southern blotting , DNA is digested, separated by gel electrophoresis, transferred to a membrane, and then hybridized with a ³²P-labeled DNA probe. pressbooks.pubnumberanalytics.com The location of the probe, and thus the target DNA sequence, is visualized by exposing the membrane to X-ray film (autoradiography). pressbooks.pub This method is crucial for analyzing gene structure and identifying specific DNA fragments. khanacademy.org

Northern blotting follows a similar principle but is used to detect and quantify specific RNA molecules from a sample. azurebiosystems.comwikipedia.org RNA is separated by size on a denaturing gel, transferred to a membrane, and hybridized with a ³²P-labeled oligonucleotide probe. nih.gov The signal from the bound probe, detected by autoradiography, provides information on the size and abundance of the target RNA, which is a key aspect of gene expression analysis. azurebiosystems.comwikipedia.org While non-radioactive methods exist, ³²P-labeled probes have historically offered high sensitivity. azurebiosystems.comnih.gov

³²P-labeled oligonucleotides serve as essential primers and probes in a wide array of hybridization-based assays designed to detect specific nucleic acid sequences. takarabio.com The high sensitivity of ³²P allows for the detection of very small quantities of target molecules. nih.gov

For example, in colony hybridization, ³²P-labeled DNA fragments are used as probes to screen bacterial colonies for specific genes. nih.gov The probes are labeled, often by random priming with [α-³²P]dCTP, and then hybridized to DNA from the colonies that has been immobilized on a filter. nih.gov After washing to remove unbound probe, the presence of a positive signal on the resulting autoradiograph indicates which colonies contain the gene of interest. nih.gov Similarly, ³²P-labeled probes are used in dot-blot assays to detect specific DNA sequences, such as viral DNA. nih.gov

The process generally involves:

Preparation of a ³²P-labeled probe, often a DNA fragment or a synthetic oligonucleotide. takarabio.comnih.gov

Hybridization of the probe to the target nucleic acid, which is typically immobilized on a membrane. nih.govnih.gov

Washing steps to remove non-specifically bound probe. nih.gov

Detection of the hybridized probe by autoradiography. nih.gov

DNA footprinting is a technique used to identify the specific binding sites of proteins on a DNA molecule. numberanalytics.com This method often employs ³²P-labeled DNA probes. numberanalytics.comnumberanalytics.com The principle involves treating a protein-DNA complex with a DNA-cleaving agent, such as DNase I. numberanalytics.com The bound protein protects the DNA sequence it is in contact with from cleavage.

The procedure typically involves:

End-labeling a DNA fragment of interest with ³²P. nih.govoup.com

Incubating the labeled DNA with the protein of interest. numberanalytics.com

Partially digesting the DNA with an agent like DNase I. numberanalytics.com

Analyzing the resulting DNA fragments by gel electrophoresis and autoradiography.

The region where the protein was bound appears as a "footprint," a gap in the ladder of DNA fragments, because the protein protected the DNA from cleavage. numberanalytics.com This allows for the precise mapping of protein-binding sites on a DNA sequence. A similar approach can be used for RNA footprinting to study RNA-protein interactions. oup.com

Analysis of Nucleic Acid Synthesis and Turnover

This compound is an invaluable tool for studying the dynamics of nucleic acid synthesis and degradation (turnover) within cells. vaia.comvaia.com By introducing ³²P into a cell culture, researchers can track its incorporation into newly synthesized DNA and RNA over time. vaia.com These "pulse-chase" experiments, where cells are briefly exposed to a ³²P-containing substrate (the pulse) and then transferred to a non-radioactive medium (the chase), allow for the determination of the metabolic stability and turnover rates of different nucleic acid populations. wikipedia.org

Protein Phosphorylation and Kinase Assay Methodologies

The transfer of a phosphate group from ATP to a protein, a process known as protein phosphorylation, is a key mechanism in cellular regulation. sigmaaldrich.com this compound is instrumental in studying this process due to its high sensitivity and the ability to directly label proteins. nih.govbitesizebio.com

Cell-Based Radioactive Phosphorylation Assays

Cell-based phosphorylation assays using ³²P are a classic and highly sensitive method to study protein phosphorylation in vivo. creativebiomart.netantibodiesmanual.org In these assays, cells are cultured in a medium containing [³²P]orthophosphate. nih.govrevvity.com The cells readily take up the radiolabeled phosphate, which is then incorporated into ATP. creativebiomart.netantibodiesmanual.org This radiolabeled ATP serves as a donor for protein kinases, which transfer the radioactive phosphate group to their substrate proteins. creativebiomart.netcreative-proteomics.com

To perform the assay, cells are typically cultured in phosphate-free media to maximize the uptake of [³²P]orthophosphate. revvity.com It is crucial to maintain the cells at 37°C throughout the procedure, as a drop in temperature can significantly decrease metabolic activity and the uptake of the radioisotope. nih.gov After a designated labeling period, which can range from minutes to hours, the cells are lysed, and the protein of interest is often isolated through immunoprecipitation. nih.govrevvity.com The amount of incorporated ³²P is then quantified to determine the level of phosphorylation. nih.gov

Table 1: Key Components for a Cell-Based Radioactive Phosphorylation Assay

Component Purpose
[³²P]Orthophosphate Radioactive source for labeling cellular ATP. revvity.com
Cells in Culture The biological system under investigation. revvity.com
Phosphate-Free Medium Enhances the uptake of radiolabeled phosphate. revvity.com
Immunoprecipitation Reagents To isolate the specific protein of interest. revvity.com
SDS-PAGE Equipment To separate proteins based on size. creativebiomart.net

| Autoradiography Film or Phosphorimager | To detect the radioactive signal. revvity.com |

Detection of Phosphorylated Proteins via Autoradiography and Phosphorimaging

Following separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the ³²P-labeled proteins can be visualized. creativebiomart.net Autoradiography and phosphorimaging are the two primary methods used for this detection. creativebiomart.netmdpi.com

Autoradiography is a traditional and highly precise technique where a photographic film is placed directly onto the gel. mdpi.comcarestream.com The beta particles emitted by the decaying ³²P atoms expose the film, creating a dark band corresponding to the location of the radiolabeled protein. mdpi.com Enhancing screens can be used to increase the sensitivity of detection. creativebiomart.net The intensity of the band on the film is proportional to the amount of radioactivity, providing a semi-quantitative measure of phosphorylation. mdpi.com

Phosphorimaging is a more modern and quantitative alternative to film-based autoradiography. tandfonline.com Instead of film, a phosphor screen is exposed to the gel. The screen captures the energy from the beta particles. A laser scanner then reads the screen, and the stored energy is released as light, which is detected by a photomultiplier tube. This generates a digital image where the signal intensity is directly proportional to the amount of radioactivity. bitesizebio.com Phosphorimaging offers a wider dynamic range and higher sensitivity compared to traditional autoradiography. tandfonline.com

Both techniques allow for the visualization of phosphorylated proteins within a complex mixture, making them invaluable for studying changes in protein phosphorylation in response to various stimuli. creative-proteomics.comtandfonline.com

Investigation of Protein Kinase Activity and Substrate Phosphorylation

In vitro kinase assays using γ-³²P-labeled ATP are considered the gold standard for quantifying the activity of a specific protein kinase. nih.govresearchgate.net This method directly measures the transfer of the radiolabeled terminal (gamma) phosphate from ATP to a specific substrate. sigmaaldrich.comresearchgate.net

The assay typically involves immunoprecipitating the kinase of interest from cell or tissue homogenates. nih.gov The purified kinase is then incubated with a specific substrate, which can be a protein or a synthetic peptide, in the presence of [γ-³²P]ATP. sigmaaldrich.comnih.gov The reaction is stopped after a defined period, and the amount of ³²P incorporated into the substrate is measured. researchgate.net This is often done by spotting the reaction mixture onto a phosphocellulose paper that binds the phosphorylated substrate, while the unreacted [γ-³²P]ATP is washed away. bitesizebio.com The radioactivity on the paper is then quantified using a scintillation counter or a phosphorimager. bitesizebio.com

This technique is highly sensitive and allows for the determination of kinase-specific activity, often expressed in units corresponding to the amount of phosphate incorporated into the substrate per minute per milligram of protein. researchgate.net It has been instrumental in characterizing the activity of numerous kinases, such as those in the AMPK-mTORC1-p70S6K1 signaling pathway, which is crucial for muscle protein synthesis. nih.govphysiology.org

Furthermore, this method can be adapted to identify novel kinase substrates. ucsf.eduresearchgate.netnih.gov By incubating a purified kinase with a complex protein mixture or a protein library in the presence of [γ-³²P]ATP, proteins that become radiolabeled can be identified as potential substrates. researchgate.netnih.gov

| Limitation | Can be difficult to attribute phosphorylation to a specific kinase. | May not fully represent in vivo conditions. nih.gov |

Metabolic Pathway Elucidation and Cellular Dynamics

The abundance of phosphorus in essential biomolecules makes its radioactive isotope, ³²P, an excellent tracer for elucidating metabolic pathways. wikipedia.orgchegg.com By introducing ³²P-labeled compounds into a biological system, researchers can track their transformation and movement through various metabolic routes. wikipedia.org

Pulse-Chase Experimental Designs for Tracing Substrate Transformations

Pulse-chase analysis is a powerful technique used to study the dynamics of metabolic processes over time. wikipedia.orgvedantu.comnih.gov The "pulse" phase involves exposing cells or organisms to a ³²P-labeled substrate for a short period. wikipedia.orgnih.gov During this time, the radiolabeled precursor is incorporated into various downstream molecules. wikipedia.org The "chase" phase begins when the labeled substrate is replaced with an excess of the same, but unlabeled, substrate. vedantu.com This prevents further incorporation of the radioisotope.

By collecting and analyzing samples at different time points during the chase period, researchers can follow the "chase" of the radioactive label through a metabolic pathway. wikipedia.org This allows for the identification of intermediates and end products, as well as the determination of their turnover rates. fiveable.me For instance, ³²P pulse-chase experiments have been used to study the dynamics of protein phosphorylation, revealing information about the turnover of phosphate on specific sites and changes in the size of phosphoprotein pools. nih.gov

Studies of Lipid and Carbohydrate Metabolism

This compound has been instrumental in studying the biosynthesis and metabolism of phospholipids (B1166683), which are key components of cellular membranes. oup.comcore.ac.uksav.sk By incubating cells with [³²P]orthophosphate, the incorporation of the radioisotope into different phospholipid species can be monitored over time. oup.comconicet.gov.arnih.gov

For example, kinetic studies using ³²P in diatoms have shown that different phospholipids exhibit distinct biosynthetic patterns in response to light. oup.com Such experiments have revealed that phosphatidylglycerol is predominantly synthesized in the light, while phosphatidylethanolamine (B1630911) accumulates more in the dark. oup.com Similarly, ³²P labeling has been used to demonstrate that the synthesis of phospholipids is enhanced during periods of rapid cell growth and that this process is coordinated with the synthesis of RNA and protein, particularly in the endoplasmic reticulum. core.ac.uk

While direct labeling of carbohydrates with ³²P is less common, the isotope is crucial for studying carbohydrate metabolism indirectly through the analysis of phosphorylated intermediates. britannica.com Many key steps in glycolysis and other carbohydrate metabolic pathways involve phosphorylated sugars. By tracing the flow of ³²P, researchers can gain insights into the regulation and flux of these pathways.

Applications of Phosphorus 32 in Environmental and Agricultural Research

Soil-Plant System Dynamics Research

The use of ³²P has revolutionized the study of soil-plant interactions, providing precise insights into nutrient uptake, fertilizer efficiency, and phosphorus cycling in agricultural settings. researchgate.netscialert.netagriculturejournals.cz

By labeling phosphate (B84403) molecules with ³²P, researchers can accurately trace the path of phosphorus from the soil into the plant's root system and its subsequent movement throughout the plant's tissues. mdpi.comonlinetuition.com.my This technique allows for the direct measurement of phosphorus absorption and distribution, which was previously difficult to quantify. iaea.org A Geiger counter or similar detector is used to track the movement of the radioactive phosphorus within the plant. mdpi.com

Studies using ³²P have revealed detailed dynamics of phosphorus allocation. For instance, in durum wheat, the distribution of newly absorbed phosphorus varies significantly with the plant's developmental stage and the external phosphorus supply. mdpi.com Research has shown that even after the flowering stage (post-anthesis), roots continue to absorb phosphorus, and this newly acquired P is distributed among the grains, leaves, stems, and roots. mdpi.com The allocation of this phosphorus is faster in plants grown under low-phosphorus conditions, highlighting the plant's adaptive mechanisms to nutrient scarcity. mdpi.com

A study on durum wheat provided a clear overview of how absorbed phosphorus is partitioned at the whole-plant level during grain development. mdpi.com The following table details the allocation of newly acquired ³²P in different plant organs under high and low phosphorus supplies at 96 hours after labeling.

Table 1: Allocation of Newly Acquired Phosphorus (³²P) in Durum Wheat 96 Hours After Labeling

Phosphorus Supply Developmental Stage Allocation to Grains (%) Allocation to Aboveground Organs (excluding grains) (%) Allocation to Roots (%)
High P 5 Days After Anthesis 4% 55% 41%
Low P 5 Days After Anthesis 8% 73% 19%
High P 14 Days After Anthesis 20% 53% 27%

| Low P | 14 Days After Anthesis | 48% | 44% | 8% |

Data sourced from a pulse-chase ³²P-labeling experiment on durum wheat. mdpi.com

A significant challenge in agriculture is ensuring that crops efficiently absorb applied fertilizers, as improper use can be costly and environmentally damaging. mdpi.com Labeling fertilizers with ³²P provides a direct and accurate method to determine how much of the applied phosphorus is taken up by the crop versus how much is lost to the environment. mdpi.comadelaide.edu.auiaea.org This isotopic method is considered more precise than traditional difference methods for measuring fertilizer use efficiency. adelaide.edu.au

Research using ³²P has been conducted on various crops, including sorghum, potatoes, and rice, to quantify the efficiency of different phosphate fertilizers. iaea.orgresearchgate.netresearchgate.net In a study on potatoes, the inclusion of the bacterium Bacillus subtilis with a single superphosphate (B1263860) (SS) fertilizer significantly increased the phosphorus fertilizer efficiency by 42.7% compared to the fertilizer alone. researchgate.net Another study on rice genotypes found that phosphorus utilization efficiency varied among different varieties, with some showing higher efficiency even at lower phosphorus application levels. researchgate.net These findings are crucial for developing optimized fertilization strategies that enhance crop yields while minimizing fertilizer waste. mdpi.com

Table 2: Phosphorus Fertilizer Use Efficiency in Potato and Rice Genotypes Using ³²P Tracer

Crop (Study) Fertilizer Treatment Phosphorus Derived from Fertilizer (%) Fertilizer Use Efficiency (%)
Potato cv. Alpha Single Superphosphate (SS) - 12.07%
Potato cv. Alpha SS + Bacillus subtilis 55.36% 17.22%
Rice Genotype ADT 47 25 kg P₂O₅ ha⁻¹ - 18.74%

| Rice Genotype TNRH 180 | 25 kg P₂O₅ ha⁻¹ | - | 23.72% |

Data for potato sourced from a study evaluating P-uptake kinetics. researchgate.net Data for rice sourced from a study on differential phosphorus utilization. researchgate.net Note: "Percent P utilization" was the metric used for rice.

Phosphorus-32 is instrumental in studying the complex phosphorus cycle within agricultural ecosystems. researchgate.net The P cycle involves transformations between inorganic and organic forms and movement between soil, water, and living organisms. mdpi.comnih.gov Radiotracer techniques allow scientists to follow the pathways of phosphorus from fertilizer application to its incorporation into soil organic matter, uptake by plants, and potential loss from the system. agriculturejournals.czresearchgate.net Understanding these dynamics is essential for sustainable agriculture, as it helps in managing soil fertility and preventing nutrient depletion or over-enrichment. mdpi.comresearchgate.net Studies using ³²P have investigated how different agricultural practices, such as the application of farmyard manure in conjunction with inorganic fertilizers, can improve phosphorus availability and soil quality over the long term. frontiersin.org

The availability of phosphorus to plants is often limited because it can be strongly retained by soil particles. adelaide.edu.aufertilizercanada.ca this compound is used to investigate the dynamics of P in the soil, including the processes of adsorption (binding to soil surfaces) and desorption (release into the soil solution). agriculturejournals.cznih.gov By applying ³²P-labeled phosphate to soil, researchers can measure the rate and extent of its exchange with the native phosphorus already present, a concept known as the isotopically exchangeable phosphorus. agriculturejournals.czresearchgate.net This provides a measure of the soil's capacity to supply phosphorus to plants. mdpi.comredalyc.org Such studies help to understand how factors like soil type, pH, and the presence of other nutrients influence the transformation of applied fertilizer into forms that are either available or unavailable to crops. ourlandandwater.nzcdb.ac.cn For example, research has shown that nitrogen fertilization can accelerate phosphorus cycling by mobilizing labile inorganic and organic P pools in the soil. ourlandandwater.nz

Table 3: Short-Term Effects of Nitrogen (N) and Phosphorus (P) Fertilization on Soil P Fractions (mg kg⁻¹)

Soil P Fraction Initial Soil +P (No N) +N and +P
Labile Inorganic P 33 42 31
Moderately Labile Inorganic P 127 142 140

| Labile Organic P | 41 | 32 | 22 |

Data sourced from a study on a grass-pasture system. ourlandandwater.nz

Aquatic Ecosystem Research

The introduction of excess phosphorus into water bodies is a primary driver of eutrophication. mdpi.com this compound serves as a powerful tracer for studying phosphorus dynamics in aquatic environments. iaea.org

By introducing a pulse of ³²P-labeled orthophosphate into a stream or lake, scientists can track its movement, uptake by aquatic biota, and retention within the ecosystem. mdpi.comiaea.org This method allows for the quantification of key parameters like nutrient uptake rates and spiraling lengths (the average distance a nutrient atom travels downstream during one cycle of uptake and release). mdpi.com

A tracer test in a lowland stream demonstrated that a significant portion of a phosphorus pulse can be retained within a relatively short stream reach. mdpi.com Such experiments provide invaluable data for developing models of nutrient transport and for designing effective strategies to manage nutrient loads from agricultural and urban sources. mdpi.com The advantage of using a radiotracer like ³²P is that it can be added in such small quantities that it doesn't alter the natural phosphorus concentration or the system's uptake capacity, which is a limitation of using stable phosphorus additions. mdpi.com

| Range of Phosphorus Uptake Velocity (v_f_) | 0.08 - 0.28 mm/min |

Data sourced from a study on phosphorus transport in a lowland stream. mdpi.com


Studies on Phosphorus Uptake by Aquatic Biota

The use of ³²P has been instrumental in quantifying the bioaccumulation of phosphorus in aquatic organisms. Since phosphorus is a vital nutrient, understanding its uptake is crucial for assessing ecosystem health and the potential impact of nutrient pollution. researchgate.net Tracer studies with ³²P allow researchers to follow the pathways of phosphorus from the water and food into various organisms like plants, invertebrates, and fish. mdpi.comnih.gov

Research findings indicate that the uptake route and the organism's trophic level significantly influence phosphorus accumulation. For instance, studies on brown trout (Salmo trutta L.) have shown that uptake from water is not a primary route for ³²P accumulation. iaea.org In one experiment, trout exposed to ³²P in their tank water yielded a steady-state concentration factor of only 1.7. iaea.org When taken in through a single spiked meal, assimilation was also low, with muscle tissue retaining a maximum of only 0.2-0.4% of the initial dose. iaea.org This suggests that for fish, uptake through the food chain is the more dominant pathway. nih.gov

In oligotrophic (low-nutrient) wetlands, studies using ³²P have demonstrated rapid uptake and retention of phosphorus, primarily by components with high microbial activity. usgs.gov In one such study in the Everglades, ³²P was quickly incorporated by periphyton and flocculent detritus (floc). usgs.gov After 18 days, the majority of the radiotracer was found in the floc (35%) and soil (27%), highlighting the critical role of microbial communities in controlling the short-term cycling of phosphorus in such ecosystems. usgs.gov

Table 1: Selected Research Findings on this compound Uptake in Aquatic Biota

Organism/System Key Finding Research Focus Citation
Brown Trout (Salmo trutta L.) Steady-state concentration factor from water was 1.7. Uptake from Water iaea.org
Brown Trout (Salmo trutta L.) Assimilation from a single spiked meal was 0.2-0.4% in muscle. Uptake from Food iaea.org
Invasive Macrophyte (Elodea nuttallii) Phosphorus uptake is primarily governed by the water's trophic state. Influence of Water Quality plos.org
Oligotrophic Everglades Marsh Floc (35%) and soil (27%) were the dominant sinks for ³²P after 18 days. P Partitioning usgs.gov
Freshwater Systems (General) Food-chain uptake is the dominant accumulation pathway in fish. Bioaccumulation Pathways nih.gov

Assessment of Phosphorus Cycling in Riverine and Lake Systems

This compound is a powerful tool for unraveling the complex dynamics of phosphorus cycling in rivers and lakes. mdpi.com By introducing a known quantity of ³²P-labeled phosphate, scientists can trace its movement between various pools: dissolved inorganic phosphorus (DIP), dissolved organic phosphorus (DOP), particulate matter, and biota. mdpi.comservice.gov.uk This provides invaluable data on the rates of nutrient uptake, sedimentation, and release from sediments, which are fundamental to understanding and modeling aquatic ecosystem function. naturalengland.org.ukuni.edu

In a study on the experimentally eutrophied Lake 227 in Ontario, phosphoric acid labeled with ³²P was added to the epilimnion (upper layer). cdnsciencepub.com The results showed extremely rapid uptake, with the radiotracer being incorporated into bacteria and microphytoplankton (less than 10 μm in diameter) within minutes. cdnsciencepub.com These microorganisms consistently held over 90% of the added ³²P, indicating they are the primary players in the lake's phosphorus exchange. cdnsciencepub.com The study also quantified the loss of phosphorus to deep sediments at a rate of about 2% of the ³²P per day. cdnsciencepub.com

Tracer tests in river systems have yielded similar insights. A study in a lowland stream used ³²P to quantify phosphorus transport and uptake. mdpi.com Such whole-stream additions are advantageous for quantifying phosphorus cycling compared to other methods. mdpi.com These experiments help determine how factors like water flow and sediment type influence phosphorus retention and transport, which is critical for managing water quality. service.gov.uk For example, research has demonstrated that phosphorus can be taken up by plants from both the water column and the sediment, and it can be exchanged between these two compartments through processes like adsorption, desorption, and microbial activity. naturalengland.org.uk

Detection and Quantification Methodologies for Phosphorus 32 in Research Samples

Direct Beta Emission Detection Techniques

Direct detection methods are fundamental for the routine monitoring and quantitative analysis of ³²P. These techniques directly measure the high-energy beta particles emitted during the radioactive decay of the isotope.

Geiger-Müller (GM) counters are indispensable tools for the rapid detection of ³²P contamination on surfaces, clothing, and laboratory equipment. columbia.eduupstate.edu These portable survey meters are sensitive to the beta particles emitted by ³²P, making them ideal for routine monitoring to ensure radiological safety. columbia.edu For assessing gross contamination, a GM meter equipped with a thin-window probe, such as a pancake probe, is preferred. umich.edu This type of probe has a larger surface area (e.g., 15.5 cm²) and is more sensitive to the beta radiation from ³²P. umich.edu

The efficiency of a GM counter for ³²P is approximately 17-28%. umich.eduusc.edu This means that the counter detects only a fraction of the total beta particles emitted from a source. Despite this, their ease of use and immediate response make them highly effective for identifying contaminated areas. columbia.eduupstate.edu Frequent checks of gloves, workbenches, floors, and other equipment with a Geiger counter are standard procedures in laboratories handling this isotope. columbia.eduupstate.edu

Liquid Scintillation Counting (LSC) is a highly sensitive and accurate method for the quantitative analysis of ³²P, particularly for removable surface contamination collected via wipe tests or swabs. umich.edu This technique involves mixing the sample with a liquid scintillation cocktail. The beta particles from ³²P excite the solvent molecules in the cocktail, which in turn transfer energy to fluorescent solutes (phosphors) that emit light. psu.edu This light is then detected by photomultiplier tubes in the liquid scintillation counter. psu.edu

LSC offers a very high counting efficiency for ³²P, typically greater than or equal to 85-95%. umich.edu This high efficiency allows for the precise measurement of even low levels of radioactivity. umich.edu The technique is widely used in various research applications, such as quantifying radiolabeled molecules in biological samples to study metabolic pathways or predator-prey relationships. psu.eduoup.com For instance, LSC can be used to measure the amount of ³²P-labeled prey consumed by predators by analyzing the radioactivity in the predator. oup.com It is also the standard method for analyzing ³²P in urine samples, with a typical detection limit around 1.08E-7 µCi/ml. umich.edu

Imaging and Visualization Approaches

Imaging techniques provide spatial information about the distribution of ³²P within a sample, which is crucial for understanding biological processes. These methods create a visual record of the radioactivity's location.

Autoradiography is a widely used technique to visualize the spatial distribution of ³²P-labeled compounds within biological samples like tissues, cells, or gels. nih.govresearchgate.net The sample containing ³²P is placed in direct contact with a photographic emulsion or X-ray film. psu.edunih.gov The beta particles emitted by the ³²P expose the film, creating a latent image that, upon development, reveals the locations of the radiolabel. psu.edu

Because ³²P is a high-energy beta emitter, much of its radiation can pass through the film without being absorbed. nih.gov To enhance sensitivity and reduce exposure times, an intensifying screen is often used. nih.gov The screen, typically made of a material like calcium tungstate, is placed behind the film. Radiation that passes through the film is absorbed by the screen, which then emits light that further exposes the film. nih.gov This combination of direct beta exposure and secondary light emission significantly shortens the time required to obtain a usable image. nih.gov Autoradiography is a powerful tool for applications such as studying the uptake and distribution of radiolabeled drugs or metabolites in tissues and analyzing the results of molecular biology techniques like Southern and Northern blotting. nih.govacs.org

Phosphorimaging, also known as storage phosphor imaging, is a digital alternative to traditional film autoradiography that offers significant advantages in sensitivity and quantification. nih.govazurebiosystems.com This technique uses a reusable storage phosphor screen instead of film. azurebiosystems.com The screen contains photostimulable phosphor crystals that absorb and store the energy from the beta particles emitted by the ³²P sample. azurebiosystems.comazurebiosystems.com

After exposure, the screen is scanned with a laser, which causes the stored energy to be released as visible light. azurebiosystems.comresearchgate.net This light is detected by a photomultiplier tube and converted into a digital image, where the signal intensity is directly proportional to the amount of radioactivity. azurebiosystems.comazurebiosystems.com Phosphorimaging is approximately 10 times more sensitive than screen-enhanced autoradiography for detecting ³²P and possesses a much wider linear dynamic range. nih.govnih.gov This allows for more accurate quantification of radioactivity over a broader range of concentrations, making it superior for analyzing complex samples and quantifying mRNA levels in hybridization assays. nih.govnih.gov The digital nature of the data also facilitates computer-assisted analysis and permanent record-keeping. nih.gov

Bremsstrahlung imaging is a method used to visualize the distribution of ³²P in vivo, particularly in research models. nih.gov Phosphorus-32 is a pure beta emitter and does not directly emit gamma rays, which are typically used for clinical imaging. However, as the high-energy beta particles from ³²P travel through tissue, they are deflected by atomic nuclei, causing them to decelerate and emit secondary photons known as Bremsstrahlung ("braking radiation"). nih.gov This Bremsstrahlung radiation has a broad energy spectrum and can be detected by a gamma camera, the same type of detector used for Single-Photon Emission Computed Tomography (SPECT). nih.govijrr.com

By imaging the Bremsstrahlung photons, it is possible to determine the localization of the ³²P-labeled substance within a subject. nih.govresearchgate.net This technique is valuable for confirming the proper distribution of ³²P-based radiotherapeutics. nih.gov The quality of Bremsstrahlung images can be affected by the continuous and broad energy spectrum of the photons. nih.gov The choice of collimator (e.g., low-energy high-resolution or medium-energy general-purpose) is an important parameter to optimize for image quality. nih.gov SPECT imaging of ³²P Bremsstrahlung can provide three-dimensional information about the radiopharmaceutical's distribution, aiding in dosimetry assessments. nih.govijrr.com

Chromatographic and Electrophoretic Separation Prior to Detection

In the analysis of samples containing this compound (³²P), separating the radiolabeled molecules of interest from other components is a critical step before detection and quantification. Chromatographic and electrophoretic techniques are fundamental to achieving this separation, ensuring that the measured radioactivity corresponds specifically to the target compound or biomolecule. These methods exploit differences in physical and chemical properties—such as size, charge, and polarity—to resolve complex mixtures.

High-Performance Liquid Chromatography (HPLC) in Radiolabeled Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, it is particularly valuable for the analysis of ³²P-labeled compounds such as nucleotides and DNA adducts. nih.govnih.gov The methodology involves injecting the sample mixture into a column packed with a stationary phase. A liquid solvent, or mobile phase, is then pumped through the column at high pressure, and the components of the mixture are separated based on their differential interactions with the stationary phase.

The procedure for detecting DNA modifications, known as the ³²P-postlabeling assay, frequently employs HPLC for the chromatographic separation of the radiolabeled products for quantification. nih.gov A common approach utilizes reversed-phase chromatography followed by an on-line radioactivity detector to specifically measure the ³²P. nih.gov This setup allows for the direct injection of the postlabeling mixture, often without prior purification, and can separate a wide range of substances from polar orthophosphate to non-polar DNA adducts. nih.gov While the sensitivity of HPLC may be slightly lower than that of Thin-Layer Chromatography (TLC), it is often compensated by the ability to inject larger sample volumes without compromising analytical performance. nih.gov

Research has focused on optimizing HPLC methods for specific analyses. For instance, in the analysis of ³²P-postlabeled DNA adducts, specific buffer systems and gradients are developed to achieve high resolution. oup.com The use of HPLC can be integrated into two key steps of the postlabeling procedure: separating modified and unmodified nucleotides before the labeling reaction or resolving the ³²P-labeled adducts after the reaction. nih.gov

Table 1: Example HPLC Parameters for ³²P-Labeled Nucleoside Analysis

Parameter Description
Technique ³²P-Postlabeling with HPLC detection oup.com
Stationary Phase Reversed-phase HPLC column
Mobile Phase Isocratic elution with a low molar (e.g., 5 mM) ammonium (B1175870) formate (B1220265) buffer oup.com
pH Adjusted to an acidic pH (e.g., 2.5-3.5) with formic acid oup.com
Flow Rate Typically 1 ml/min oup.com
Detection On-line radioactivity detector nih.gov

| Application | Separation and quantification of ³²P-labeled DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG) oup.com |

Gel Electrophoresis (e.g., SDS-PAGE) for Labeled Biomolecule Separation

Gel electrophoresis is a standard method for separating macromolecules like proteins and nucleic acids based on their size, charge, or conformation. When studying protein phosphorylation, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for separating ³²P-labeled proteins. revvity.comcreativebiomart.net

The fundamental principle of SDS-PAGE involves denaturing proteins with the anionic detergent sodium dodecyl sulfate (B86663) (SDS) and a reducing agent. umb.edu This process disrupts the protein's secondary and tertiary structures and imparts a uniform negative charge proportional to the polypeptide's mass. creative-proteomics.com When an electric field is applied, these negatively charged proteins migrate through the porous polyacrylamide gel matrix toward the positive electrode. qiagen.com The gel acts as a molecular sieve, impeding the movement of larger molecules more than smaller ones, thus separating the proteins primarily by their molecular weight. umb.educreative-proteomics.com

In a typical phosphorylation assay, cells are incubated with ³²P-orthophosphate, which is incorporated into the cellular ATP pool and subsequently transferred to proteins by kinases. revvity.comcreativebiomart.net After cell lysis and often immunoprecipitation to isolate a specific protein of interest, the sample is subjected to SDS-PAGE. revvity.com Following electrophoresis, the separated proteins in the gel are visualized. The location of the ³²P-labeled proteins is detected by exposing the gel to X-ray film (autoradiography) or a phosphorimager screen. revvity.com For more complex analyses, two-dimensional (2D) gel electrophoresis can be used, which separates proteins first by their isoelectric point and then by molecular weight, providing much higher resolution of the phosphoproteome. nih.govnih.gov

Table 2: General Workflow for SDS-PAGE Analysis of ³²P-Labeled Proteins

Step Description
1. Radiolabeling Cells are cultured with ³²P-orthophosphate to label the intracellular ATP pool. revvity.com
2. Sample Preparation Cells are lysed, and the protein of interest may be enriched via immunoprecipitation. revvity.com
3. Denaturation Protein samples are boiled in a buffer containing SDS and a reducing agent to unfold them and apply a uniform negative charge. umb.edu
4. Electrophoresis The denatured protein samples are loaded onto a polyacrylamide gel and separated by size under an electric field. qiagen.com
5. Detection The gel is dried and exposed to X-ray film or a phosphorimager to detect the radioactive bands corresponding to the ³²P-labeled proteins. revvity.com

| 6. Analysis | The molecular weight of the phosphorylated protein is estimated by comparing its migration to that of known molecular weight standards run on the same gel. creative-proteomics.com |

Thin-Layer Chromatography (TLC) for Radiochemical Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to determine the radiochemical purity (RCP) of radiopharmaceuticals and other radiolabeled compounds. Radiochemical purity is a critical quality control parameter, defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com

The radio-TLC method involves spotting a small amount of the ³²P-labeled sample onto a stationary phase, which is a thin layer of an adsorbent material (like silica (B1680970) gel) coated onto a plate. ymaws.com The plate is then placed in a sealed chamber containing a solvent, the mobile phase. The solvent moves up the plate by capillary action, and as it passes over the sample spot, it separates the different chemical species based on their affinity for the stationary phase versus their solubility in the mobile phase. ymaws.com

After the separation, the distribution of radioactivity on the TLC plate is analyzed to quantify the percentage of ³²P in the desired compound versus in radiochemical impurities. nih.gov Several methods can be used for detection:

Scanning: A radio-TLC scanner moves a radiation detector along the plate to generate a chromatogram of radioactivity versus distance. nih.gov

Autoradiography/Phosphor Imaging: The TLC plate is exposed to X-ray film or a phosphor screen. nih.gov Phosphor imaging is significantly more sensitive than traditional autoradiography and offers a wider linear range for quantification. nih.gov

Scraping and Counting: The plate can be cut into segments, and the silica from each segment is scraped into a vial for quantification by liquid scintillation counting.

TLC is integral to the ³²P-postlabeling assay for separating labeled DNA adducts and is also a standard quality control test for many radiolabeled compounds used in research. nih.gov

Table 3: Comparison of Detection Methods for Radio-TLC

Detection Method Principle Advantages Disadvantages
Radio-TLC Scanner A radiation detector scans the length of the TLC plate, measuring radioactivity. nih.gov Quantitative; provides a chromatogram. May require specialized equipment and gas supplies. nih.gov
Autoradiography The TLC plate is placed in contact with X-ray film, which is developed to reveal dark spots where radioactivity is present. nih.gov Simple; provides a visual record. Less sensitive; semi-quantitative; long exposure times. nih.gov
Phosphor Imaging The plate exposes a phosphor screen, which is then scanned by a laser to release light proportional to the radioactivity. nih.gov High sensitivity (~10x more than autoradiography); wide linear dynamic range; digital output. nih.gov Requires a phosphorimager system.

| Cerenkov Luminescence Imaging (CLI) | Detects the faint light (Cerenkov radiation) emitted by high-energy beta particles from ³²P as they travel through the TLC plate. nih.gov | Rapid; no need for scintillants; allows for high-throughput analysis. nih.gov | Applicable only to high-energy beta or positron emitters. |

Experimental Design Considerations and Methodological Advancements in Phosphorus 32 Research

Optimization of Radiolabeling Efficiency and Specific Activity

In research utilizing Phosphorus-32 (³²P), optimizing radiolabeling efficiency and achieving high specific activity are critical for experimental success. Specific activity, the amount of radioactivity per unit mass of a substance, is a key parameter. Higher specific activity means that a greater proportion of the phosphorus atoms in a sample are the radioactive ³²P isotope. revvity.com The theoretical maximum specific activity for ³²P is approximately 9,120 Curies per millimole (Ci/mmol). revvity.com Products that approach this theoretical maximum are termed "carrier-free," indicating the absence of stable, non-radioactive phosphorus. revvity.com

Several methods are employed to produce high specific activity ³²P-labeled compounds. One common approach is biosynthetic preparation. For instance, ³²P-labeled phospholipids (B1166683) with specific activities as high as 400 mCi/mmol have been produced by cultivating mouse fibroblasts or Ehrlich ascites cells in the presence of [³²P]orthophosphate. nih.gov Enzymatic reactions are also optimized to maximize the yield of high specific activity products, such as [γ-³²P] nucleoside triphosphates, while minimizing the formation of other ³²P-labeled byproducts. google.com A crucial factor in achieving high specific activity is the removal of any unlabeled inorganic phosphate (B84403) (Pi) from the reaction components. google.com The specific activity of commercially available DNA labeling systems can be adjusted by varying the specific activity of the labeled deoxyribonucleoside triphosphate (dNTP) used. cytivalifesciences.com

The choice of specific activity can be protocol-dependent. For applications requiring "carrier-free" ³²P, specific product lines are available. revvity.com Conversely, the specific activity can be intentionally lowered by the addition of "cold" or non-radioactive phosphate. revvity.com The efficiency of detecting these labeled compounds is also a consideration. For example, after separation on gels, phosphorimagers are common instruments for detection. revvity.com

Strategies for Minimizing Background Radiation in Experiments

Minimizing background radiation is essential for accurate and safe experimentation with ³²P. This involves a multi-faceted approach encompassing proper shielding and specialized handling techniques.

Shielding Materials and Configurations for Beta Particles and Bremsstrahlung Radiation

This compound is a high-energy beta emitter, and its radiation can pose an external hazard. yale.eduuga.edu The primary emission from ³²P is beta particles, which can be effectively shielded using low atomic number (low-Z) materials. rhd.gov.hkumich.edu Materials such as Plexiglas (lucite), acrylic, plastic, and wood are recommended for this purpose. umich.eduwpi.eduupstate.eduusc.edu A thickness of 3/8 to 1/2 inch of Plexiglas is generally sufficient to absorb all beta particles from ³²P. yale.eduupstate.eduprinceton.edu

A significant challenge with shielding high-energy beta emitters like ³²P is the production of secondary radiation known as Bremsstrahlung. This X-ray radiation is generated when beta particles interact with matter. yale.edunrc.gov The use of high atomic number (high-Z) materials, such as lead, for primary shielding will increase the production of these more penetrating Bremsstrahlung x-rays. umich.eduwpi.edu Therefore, it is crucial to use low-Z materials as the primary shield to minimize Bremsstrahlung production. nrc.gov

For experiments involving high activities of ³²P (greater than 1 mCi), the intensity of Bremsstrahlung radiation may necessitate additional shielding. wpi.eduupstate.edu In these cases, a secondary shield of a high-Z material like lead foil (1/8 to 1/4 inch thickness) should be placed outside the primary low-Z shield (e.g., Plexiglas). yale.eduwpi.eduupstate.eduusc.eduhpschapters.org This configuration ensures that the beta particles are stopped by the Plexiglas, minimizing Bremsstrahlung, and any resulting X-rays are then attenuated by the lead. ionactive.co.uk It is critical to never use lead shielding alone for ³²P. yale.eduwpi.edu

Interactive Table: Shielding Materials for this compound

MaterialPrimary UseRecommended ThicknessNotes
Plexiglas/Lucite/Acrylic Primary Beta Shielding3/8 to 1/2 inch (approx. 0.8 cm) yale.edurhd.gov.hkupstate.eduLow atomic number minimizes Bremsstrahlung production. nrc.gov
Lead Foil Secondary Bremsstrahlung Shielding1/8 to 1/4 inch yale.eduhpschapters.orgShould only be used outside of a primary low-Z shield. wpi.eduupstate.edu
Glass Beta Shielding3.1 mm to stop beta particles wpi.eduupstate.eduCan be used for shielding but Plexiglas is often preferred.
Wood Primary Beta ShieldingVariesA low atomic number material that can be used for shielding. umich.edu

Remote Handling Tools and Techniques

Due to the high dose rate from ³²P sources, direct handling should be avoided. uga.eduresearchgate.net Remote handling tools and techniques are essential to increase the distance between the researcher and the radioactive source, thereby reducing radiation exposure. yale.eduprinceton.edu

A variety of remote handling tools are available, ranging from simple to complex:

Tongs and Forceps: These are the most basic and commonly used tools for manipulating vials and other containers of ³²P. yale.eduuga.edurhd.gov.hk

Workstands and Holders: Specially designed stands and holders can secure vials and test tubes, minimizing the need for direct contact. uga.edu

Remote Handling Tongs: More sophisticated tongs are designed for operations within hot cells or glove boxes, allowing for remote manipulation of radioactive materials. lemerpax.comiaea.org These can feature interchangeable gripper heads and locking mechanisms. lemerpax.com

Master-Slave Manipulators: For more complex tasks within heavily shielded environments (hot cells), master-slave manipulators are employed. These systems extend the operator's manipulative abilities to the remote, hazardous area. iaea.orgbarc.gov.in

In addition to tools, specific techniques are crucial. These include designating a specific work area for ³²P handling, working behind appropriate shielding, and never working directly over an open container of ³²P. uga.eduupstate.educolumbia.edu

Comparative Studies with Other Radioisotopes in Tracer Applications

This compound's unique properties make it a valuable tool in tracer studies, particularly in molecular biology. Its utility is often highlighted when compared to other commonly used radioisotopes like Sulfur-35 (B81441) (³⁵S) and Carbon-14 (B1195169) (¹⁴C).

The landmark Hershey-Chase experiment provides a classic example of the comparative use of ³²P and ³⁵S. vaia.comnih.govbrainly.com In this experiment, bacteriophages were labeled with either ³²P to tag their DNA (as phosphorus is a key component of the DNA backbone and absent in most proteins) or ³⁵S to tag their protein coats (as sulfur is present in the amino acids cysteine and methionine but not in DNA). vaia.comlibretexts.orglongdom.org The results showed that ³²P-labeled DNA entered the host bacteria during infection, while the ³⁵S-labeled protein coat remained outside. vaia.comnih.govlibretexts.org This elegantly demonstrated that DNA, not protein, is the genetic material. vaia.combrainly.com The distinct elemental composition of nucleic acids and proteins allowed for the differential labeling and tracking of these macromolecules. longdom.org

While both ³²P and ³⁵S are used in biological research, their applications are dictated by the molecules of interest. longdom.org ³²P is the isotope of choice for labeling nucleic acids (DNA and RNA) and studying their synthesis, degradation, and movement. longdom.org ³⁵S, on the other hand, is used for labeling proteins to study their synthesis, interactions, and localization. longdom.org Carbon-14 is another versatile radioisotope used in a wide range of metabolic studies, including the tracing of glucose and other organic molecules. longdom.org The choice between these isotopes depends entirely on the specific biological question being investigated and the elemental makeup of the molecules being traced.

Advancements in Automated Detection and Analysis Systems

The detection and analysis of radioisotopes, including ³²P, have seen significant advancements through automation, leading to increased efficiency, reproducibility, and reduced human error. mdpi.comresearchgate.net

Flow analysis techniques have been increasingly applied to the determination of radioisotopes in various samples. uib.es These automated systems, which include flow-injection analysis (FIA) and sequential-injection analysis (SIA), offer more reproducible results, reduce analysis time, and minimize waste. researchgate.net Initially limited, the trend is now towards fully automated methods, often coupling these flow systems with advanced detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for highly sensitive and selective analysis. mdpi.comuib.es

For specific applications like thin-layer chromatography (TLC), automated scanners (TLC scanners) provide reliable detection of radioisotopes on TLC plates and strips. ezag.com These systems are ideal for routine quality control of radiopharmaceuticals and can be used with a variety of detectors optimized for different nuclides, including ³²P. ezag.com

Furthermore, advancements in pattern recognition and machine learning are being applied to the analysis of gamma-ray spectra for automated isotope identification. nih.govosti.gov Artificial neural networks (ANNs) can be trained to identify and quantify mixtures of radioisotopes from their spectral data, using abstract features of the spectrum like the shape of overlapping peaks. osti.gov While much of this work has focused on gamma-emitters, the principles of automating spectral analysis are broadly applicable. nih.govosti.gov

Portable and compact analytical systems are also being developed for the rapid, on-site detection of phosphorus species, which can be adapted for radiochemical analysis. dcu.ie These systems often utilize microfluidics and novel detection methods, such as spectrophotometric or electrochemical sensors, and can be integrated into automated platforms. mdpi.comifmmi.comacs.org

Q & A

Q. What is the decay mode of phosphorus-32, and how does its half-life influence experimental timelines?

this compound undergoes β⁻ decay (beta emission) to sulfur-32 (³²S) with a half-life of 14.268(5) days . This short half-life necessitates precise timing in experiments, as the isotope’s activity decreases exponentially. For example, after 35 days (~2.45 half-lives), only ~21% of the original activity remains. Researchers must adjust protocols for repeated measurements or replenish samples to maintain consistent radiation levels. Calculations use the formula A=A0eλtA = A_0 \cdot e^{-λt}, where λ=ln(2)/t1/2λ = \ln(2)/t_{1/2} .

Q. How is this compound produced for research applications?

this compound is typically synthesized via neutron activation in nuclear reactors. For instance, the ANSTO Multipurpose Research Reactor (MRR) employs a gas-phase generator to produce ³²P by irradiating stable phosphorus-31 (³¹P) with neutrons, resulting in the reaction 31P+n32P+γ^{31}\text{P} + n → ^{32}\text{P} + γ . Production protocols must account for neutron flux, irradiation duration, and post-synthesis purification to minimize isotopic impurities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its β⁻ emission (1.71 MeV energy), researchers must use shielding (e.g., acrylic glass), wear dosimeters, and adhere to the ALARA principle. The permissible annual intake limit is 600 µCi, as demonstrated in the MIT incident where a researcher ingested 579 µCi but remained within safety thresholds . Contamination checks via scintillation counters and strict waste disposal protocols are mandatory .

Advanced Research Questions

Q. How can this compound be optimized as a tracer in nucleic acid studies, and what are the limitations?

this compound is incorporated into DNA/RNA via enzymatic labeling (e.g., kinase reactions). Its high-specific activity (~1.09 × 10¹⁶ Bq/g) enables sensitive detection in autoradiography . However, its short half-life limits long-term studies, and β⁻ radiation can cause strand breaks. Methodological alternatives include using stable isotopes (e.g., ³¹P) with mass spectrometry or transitioning to ³³P (lower β⁻ energy, longer half-life) for reduced radiolysis .

Q. How do discrepancies in reported this compound decay parameters impact data reproducibility?

Literature values for this compound’s half-life range from 14.0 to 14.268 days, and β⁻ decay energy varies between 1.70912 MeV and 1.71066 MeV . These discrepancies arise from measurement techniques (e.g., calorimetry vs. gamma spectroscopy). Researchers should calibrate instruments using NIST-traceable standards and report uncertainties in decay constants to ensure reproducibility .

Q. What methodologies mitigate isotopic interference when using this compound in metabolic studies?

this compound shares isobaric and isotonic interferences (e.g., ³²S, ³²Cl). To ensure purity, researchers must employ chemical separation (e.g., ion-exchange chromatography) and validate results via mass spectrometry. For in vivo studies, metabolic pathways should be mapped using dual-isotope techniques (e.g., co-administering ³²P and ³³P) to distinguish uptake rates .

Q. How can therapeutic doses of this compound be calibrated for targeted radiation therapy?

In oncology, ³²P is used to treat polycythemia vera and bone metastases. Dosimetry models integrate the isotope’s β⁻ range in tissue (~8 mm) and organ-specific uptake rates. For example, intravenously administered ³²P-sodium phosphate accumulates in bone marrow, requiring Monte Carlo simulations to optimize tumor irradiation while sparing healthy tissues. Activity is adjusted based on patient mass and renal clearance rates .

Data Presentation and Analysis

Q. What statistical approaches are recommended for analyzing this compound decay data?

Q. How should this compound data be reported to meet journal standards (e.g., Pharmaceutical Research)?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Methods : Detail irradiation sources, purification steps, and calibration protocols.
  • Results : Report decay-corrected counts per minute (CPM) and convert to disintegrations per minute (DPM) using quenching curves.
  • Tables/Figures : Use Roman numerals for tables, Arabic for figures. Include error bars and significance thresholds (e.g., p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.